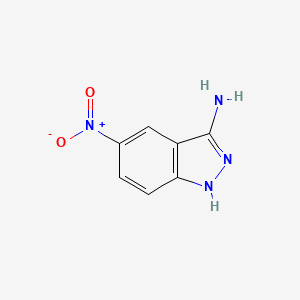
3-アミノ-5-ニトロインダゾール
概要
説明
5-nitro-1H-indazol-3-amine is an organic compound with the molecular formula C7H6N4O2. It is a yellow crystalline substance that is soluble in chloroform, ethanol, and dimethyl sulfoxide, but only slightly soluble in water and ether . This compound is part of the indazole family, which is characterized by a pyrazole ring fused to a benzene ring.
科学的研究の応用
5-nitro-1H-indazol-3-amine has a wide range of applications in scientific research:
生化学分析
Biochemical Properties
3-Amino-5-nitroindazole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as a multitargeted inhibitor for cyclin-dependent kinases and transferase kinases in lung cancer . The compound interacts with enzymes such as ribosomal protein S6 kinase alpha-6, cyclic-dependent protein kinase 2, and insulin-like growth factor 1, inhibiting their activity and thereby affecting cell division and growth hormone mediation . These interactions are crucial for its potential therapeutic applications in cancer treatment.
Cellular Effects
3-Amino-5-nitroindazole has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting key enzymes involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit neuronal nitric oxide synthase, which plays a role in the production of nitric oxide, a messenger molecule with diverse functions throughout the body . This inhibition can lead to changes in cell signaling and metabolic processes, impacting cellular function and health.
Molecular Mechanism
The molecular mechanism of 3-Amino-5-nitroindazole involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active sites of target enzymes, inhibiting their activity and preventing the phosphorylation of downstream targets. This inhibition can lead to changes in gene expression and cellular function. For example, the inhibition of neuronal nitric oxide synthase by 3-Amino-5-nitroindazole reduces the production of nitric oxide, affecting various physiological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-5-nitroindazole can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3-Amino-5-nitroindazole can undergo bio-reduction without generating reactive oxygen species, which is crucial for its long-term effects on cellular function . The temporal effects also include the compound’s stability in different solvents and its degradation over time, which can impact its efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of 3-Amino-5-nitroindazole vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects. For example, studies have shown that high doses of similar compounds can lead to increased aggression in animal models . It is essential to determine the optimal dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
3-Amino-5-nitroindazole is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound produces nitric oxide, which is implicated in vascular smooth muscle relaxation through a cyclic guanosine monophosphate-mediated signal transduction pathway . This interaction with metabolic pathways can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity.
Transport and Distribution
The transport and distribution of 3-Amino-5-nitroindazole within cells and tissues involve specific transporters and binding proteins. The compound’s distribution is influenced by its interactions with these transporters, which can affect its localization and accumulation in different cellular compartments . Understanding these interactions is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 3-Amino-5-nitroindazole is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell, affecting its interactions with target enzymes and other biomolecules . This localization is essential for its efficacy in biochemical and pharmacological applications.
準備方法
The synthesis of 5-nitro-1H-indazol-3-amine typically involves the nitration of indazoles. One common method is the electrophilic nitration of benzazoles, which is a complex process influenced by the presence of an annelated benzene ring . Another method involves the use of 2-cyano-4-nitroaniline, which undergoes diazotization followed by reduction with sulfur dioxide in sulfuric acid to form the indazole cycle . Industrial production methods aim to simplify the synthetic technology and improve the quality of the target product.
化学反応の分析
5-nitro-1H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or bromine.
Reduction: Reduction of the nitro group can be achieved using common reducing agents.
Major products formed from these reactions include various substituted indazoles and their derivatives.
作用機序
The mechanism of action of 5-nitro-1H-indazol-3-amine involves its role as an inhibitor of nitric oxide synthase, particularly the inducible and neuronal forms of the enzyme . This inhibition affects the production of nitric oxide, a signaling molecule involved in various physiological processes. The compound’s ability to form nitro-anion radicals via one-electron processes at physiological pH is also significant in its biological activity .
類似化合物との比較
5-nitro-1H-indazol-3-amine can be compared with other nitroindazole derivatives such as 5-nitroindazole and 7-nitroindazole. These compounds share similar structural features but differ in their specific substitutions and biological activities . For example, 5-nitroindazole is also an inhibitor of nitric oxide synthase and has been studied for its anticancer properties . The unique positioning of the amino and nitro groups in 5-nitro-1H-indazol-3-amine contributes to its distinct chemical reactivity and biological effects.
Conclusion
5-nitro-1H-indazol-3-amine is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and industrial applications. Further research into its mechanisms of action and potential therapeutic uses continues to expand our understanding of this intriguing compound.
特性
IUPAC Name |
5-nitro-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-7-5-3-4(11(12)13)1-2-6(5)9-10-7/h1-3H,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZRTDLKPZAFDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389689 | |
| Record name | 3-AMINO-5-NITROINDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41339-17-7 | |
| Record name | 3-AMINO-5-NITROINDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305458.png)




![2-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B1305478.png)
![2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B1305480.png)







